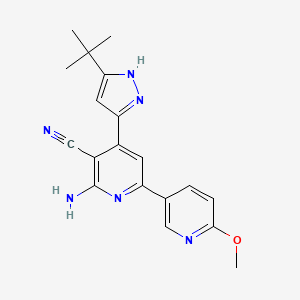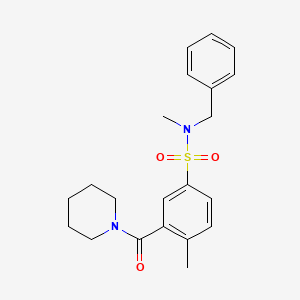![molecular formula C17H19ClN2O2 B5335339 15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B5335339.png)
15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[76102,6012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism by which 15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
属性
IUPAC Name |
15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-9-10-7-8-20-15(21)22-16(2,3)17(20,4)14-11(18)5-6-12(19-9)13(10)14/h5-6,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYHVDJCBTAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN3C(=O)OC(C3(C4=C(C=CC(=C24)N1)Cl)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5335264.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-TERT-BUTYLPHENOXY)ACETATE](/img/structure/B5335270.png)
![[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B5335271.png)
![2-(furan-2-yl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5335289.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5335293.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-pyridinyl)-2-propanamine](/img/structure/B5335302.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B5335314.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5335321.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B5335340.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5335342.png)
![ethyl 4-[(N-2-furoylglycyl)amino]benzoate](/img/structure/B5335350.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B5335351.png)
